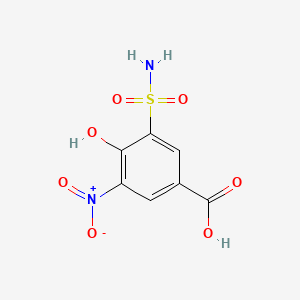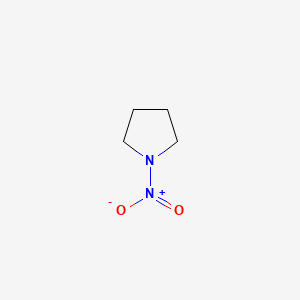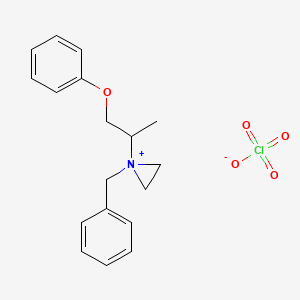![molecular formula C6H18FN3Si B13420536 N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine CAS No. 680-32-0](/img/structure/B13420536.png)
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine is a unique organosilicon compound characterized by its fluorosilyl group and multiple dimethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine typically involves the reaction of dimethylamine with a suitable fluorosilane precursor under controlled conditions. One common method involves the use of a three-necked flask equipped with a stir bar, nitrogen bubbler, thermocouple, and pressure-equalizing addition funnel. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosilyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Addition Reactions: The dimethylamino groups can engage in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and electrophiles like alkyl halides for addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl-substituted amines, while oxidation reactions could produce corresponding oxides or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound may be explored for its potential biological activity, including as a precursor for bioactive molecules.
Medicine: Research could investigate its potential as a drug candidate or as a component in drug delivery systems.
Industry: It may find applications in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine involves its interaction with molecular targets through its fluorosilyl and dimethylamino groups. These functional groups can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution and addition. The exact molecular pathways would depend on the specific application and target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used in organic synthesis as a strong non-nucleophilic base.
Michler’s Ketone: An electron-rich derivative of benzophenone used in the production of dyes and pigments.
Eigenschaften
CAS-Nummer |
680-32-0 |
|---|---|
Molekularformel |
C6H18FN3Si |
Molekulargewicht |
179.31 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H18FN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 |
InChI-Schlüssel |
KCJNVASTERMYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](N(C)C)(N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)

![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)




![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)


